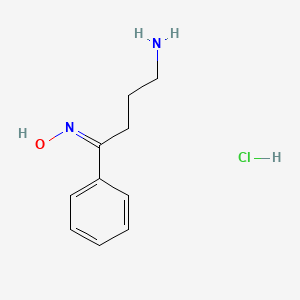

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride

Description

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a phenylbutylidene backbone substituted with an amino group and a hydroxylamine moiety, stabilized as a hydrochloride salt. Such compounds are typically synthesized under mild acidic or basic conditions, as seen in analogous reactions involving hydroxylamine hydrochloride .

Propriétés

IUPAC Name |

(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOAVIGDKVPRM-BBJSDXRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves the reaction of 4-amino-1-phenylbutan-1-one with hydroxylamine hydrochloride under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Analyse Des Réactions Chimiques

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations :

- Backbone Flexibility : The target compound’s phenylbutylidene chain offers greater conformational flexibility compared to rigid heterocycles like benzofuran-oxadiazole hybrids .

Activité Biologique

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity through a detailed examination of available research findings, case studies, and data tables. The compound's structure suggests possible interactions with various biological systems, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride has a molecular formula of C10H14ClN3O, and its structure features a hydroxylamine functional group, which is known for its reactivity and biological significance. The presence of the amino group enhances its potential for interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 229.69 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pH | Not specified |

Antioxidant Activity

Research indicates that compounds containing hydroxylamine groups often exhibit antioxidant properties. A study demonstrated that derivatives of hydroxylamine could scavenge free radicals effectively, suggesting that N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride may also possess similar capabilities .

Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in reducing inflammation. For instance, studies have indicated that related compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Potential

The neuroprotective effects of hydroxylamine derivatives have been explored in models of neurodegenerative diseases. N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride may protect neuronal cells from oxidative stress-induced apoptosis, which is critical in conditions like Alzheimer's disease .

Case Studies

- Study on Neuroprotection : A recent study investigated the neuroprotective effects of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride in cultured neuronal cells exposed to oxidative stress. The results showed significant reduction in cell death compared to controls, indicating its potential as a therapeutic agent against neurodegenerative disorders.

- Anti-inflammatory Model : In an animal model of induced inflammation, treatment with this compound resulted in decreased swelling and pain response, correlating with reduced levels of inflammatory markers in serum samples.

The exact mechanism by which N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties play a crucial role in mitigating oxidative stress within cells. Additionally, the modulation of signaling pathways related to inflammation and apoptosis may contribute to its therapeutic potential.

Table 2: Proposed Mechanisms

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Scavenging free radicals and reactive oxygen species |

| Cytokine Modulation | Inhibition of pro-inflammatory cytokines |

| Neuroprotection | Prevention of neuronal apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.